molecular formula C15H22O4Si B14299907 Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate CAS No. 116159-66-1

Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate

Cat. No.: B14299907
CAS No.: 116159-66-1
M. Wt: 294.42 g/mol
InChI Key: CPDDAJPJVFOBGO-UHFFFAOYSA-N
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Description

Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is an organosilicon compound with a unique structure that combines a phenyl group with a silyl group and a pentanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate typically involves the reaction of dimethyl phenylsilyl chloride with dimethyl pentanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-[trimethylsilyl]pentanedioate
  • Dimethyl 3-[methyl(phenyl)silyl]pentanedioate
  • Dimethyl 3-[diphenylsilyl]pentanedioate

Uniqueness

Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is unique due to the presence of both a phenyl group and a silyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.

Properties

CAS No.

116159-66-1

Molecular Formula

C15H22O4Si

Molecular Weight

294.42 g/mol

IUPAC Name

dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate

InChI

InChI=1S/C15H22O4Si/c1-18-14(16)10-13(11-15(17)19-2)20(3,4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3

InChI Key

CPDDAJPJVFOBGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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